5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol
Description
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula Analysis
The compound’s systematic IUPAC name is 5-(2,4-dichlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione , reflecting its substitution pattern and tautomeric form. The molecular formula is C₈H₅Cl₂N₃S , with a molecular weight of 246.12 g/mol . The structure comprises:
- A 1,2,4-triazole ring with nitrogen atoms at positions 1, 2, and 4.
- A 2,4-dichlorophenyl group at position 5.
- A thione (-S-) group at position 3, which can tautomerize to the thiol (-SH) form .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 5-(2,4-dichlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
| Molecular Formula | C₈H₅Cl₂N₃S |
| Molecular Weight | 246.12 g/mol |
| CAS Registry Number | 26028-68-2 |
| SMILES | SC1=NN=C(C2=CC=C(Cl)C=C2Cl)N1 |
Crystallographic Data and Three-Dimensional Conformational Studies
While direct crystallographic data for this compound is limited, studies on analogous triazole-thiols reveal key structural trends. For example:
- Related 1,2,4-triazole derivatives crystallize in triclinic or monoclinic systems with space groups such as P-1 or P2₁/n .
- The triazole ring adopts a planar conformation , stabilized by π-π interactions with aromatic substituents.
- The dichlorophenyl group exhibits a dihedral angle of ~30–45° relative to the triazole plane, optimizing steric and electronic effects .
Table 2: Comparative Crystallographic Parameters
| Compound | Space Group | Unit Cell Parameters (Å, °) | Reference |
|---|---|---|---|
| 5-(4-Cyclopropyl)-1,2,3-thiadiazole | P-1 | a = 7 |
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3S/c9-4-1-2-5(6(10)3-4)7-11-8(14)13-12-7/h1-3H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLULSOSPSQTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=S)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351122 | |
| Record name | 5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26028-68-2 | |
| Record name | 5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzonitrile with thiosemicarbazide in the presence of a base, such as sodium hydroxide, followed by cyclization to form the triazole ring . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used as a corrosion inhibitor for metals, protecting them from acid corrosion.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which are involved in drug metabolism and detoxification.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Activity: The compound interferes with DNA synthesis and repair mechanisms in cancer cells, inhibiting their growth and proliferation.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Triazole-Thiol Derivatives
| Compound Name | Key Substituents | Synthesis Method | Biological Activity | Key Properties |
|---|---|---|---|---|
| 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol | 2,4-Dichlorophenyl, -SH | Cyclization of hydrazides | Under investigation | High lipophilicity, electrophilic |
| 4-(2,4-Difluorophenyl)-5-phenylsulfonyl | 2,4-Difluorophenyl, phenylsulfonyl | Reflux with NaOH | Antifungal | Metabolic stability, polar |
| 5-Benzoimidazol-1-ylmethyl-4-(2-Cl-phenyl) | Benzoimidazole, 2-chlorophenyl | Alkylation of thiol | Enzyme inhibition | Strong π-stacking, H-bonding |
| 5-(5-Methylpyrazol-3-yl)-4-phenyl | Pyrazole, phenyl | Alkylation, cyclization | Antiradical (DPPH IC50 ~40 µM) | Moderate solubility, redox-active |
Table 2: Electronic Effects of Substituents
| Substituent | Electronic Effect | Impact on Reactivity |
|---|---|---|
| 2,4-Dichlorophenyl | Strong EWG | Enhances electrophilicity, stabilizes anion |
| 3,4,5-Trimethoxyphenyl | Strong EDG | Increases electron density, slows nucleophilic attack |
| 2-Furyl | Moderate EDG | Enhances resonance, alters redox potential |
Biological Activity
5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 322.22 g/mol. The compound features a triazole ring, which is known for its pharmacological significance, particularly in the development of antimicrobial and antifungal agents.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dichlorophenyl hydrazine with appropriate thioketones or thioketone derivatives under acidic or basic conditions. This method allows for the introduction of various substituents on the triazole ring to enhance biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit considerable antimicrobial properties. A study evaluating several S-substituted derivatives found that compounds similar to this compound demonstrated effective activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa at concentrations as low as 31.25 μg/mL .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 31.25 - 62.5 | E. coli, S. aureus, P. aeruginosa |
| Other derivatives | 31.25 - 125 | Various fungi |
Antifungal Activity
The compound also shows antifungal activity against strains such as Candida albicans. The Minimum Inhibitory Concentration (MIC) for these activities aligns with its antibacterial properties, suggesting a broad-spectrum efficacy against microbial pathogens .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is significantly influenced by their substituents. Variations in the sulfur atom's substituents have been shown to affect both antimicrobial and antifungal activities without drastically altering efficacy . The presence of halogen atoms like chlorine enhances lipophilicity and may contribute to improved membrane permeability in microbial cells.
Case Studies
- Antimicrobial Screening : A study synthesized new S-substituted derivatives of triazole-3-thiols and evaluated their antimicrobial activity. The results indicated that most compounds exhibited significant activity against tested strains at concentrations ranging from 31.25 to 125 μg/mL .
- Pharmacological Evaluation : Another research effort focused on the synthesis and biological evaluation of novel triazole-thiol compounds. It was found that certain derivatives showed enhanced antioxidant properties alongside their antimicrobial effects .
Q & A
Q. What are the optimal synthetic routes for 5-(2,4-dichlorophenyl)-4H-[1,2,4]triazole-3-thiol?
The synthesis typically involves cyclization of thiosemicarbazide intermediates or alkylation of triazole precursors. For example, S-alkyl derivatives can be synthesized by reacting 5-(substituted-phenyl)-1,2,4-triazole-3-thiols with alkyl halides in alkaline conditions. Key steps include refluxing in DMF/water mixtures and purification via recrystallization. Characterization often employs elemental analysis, ¹H-NMR, and LC-MS .
Q. Which analytical techniques are essential for characterizing this compound?
A combination of ¹H-NMR spectroscopy (to confirm proton environments), elemental analysis (to verify purity and composition), and LC-MS (for molecular weight confirmation) is standard. Advanced studies may include chromatographic methods (e.g., HPLC) to isolate intermediates and FT-IR to identify functional groups like thiol (-SH) or triazole rings .
Q. How can researchers validate the purity and stability of this compound under storage?
Purity is assessed via chromatographic methods (HPLC, TLC) and melting point analysis. Stability studies involve monitoring degradation under varying temperatures (e.g., 20°C vs. accelerated conditions) and humidity. Storage in inert atmospheres (argon) at 20°C is recommended to prevent oxidation of the thiol group .
Advanced Research Questions
Q. How can molecular docking and ADME analysis predict the pharmacological potential of this compound?
Molecular docking (using software like AutoDock Vina) evaluates binding affinity to target proteins (e.g., bacterial enzymes or cancer biomarkers). ADME analysis predicts pharmacokinetic properties like absorption and metabolic stability. For instance, derivatives with halogen substituents show enhanced lipophilicity, improving membrane permeability .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
Discrepancies often arise from substituent effects. For example, electron-withdrawing groups (e.g., -Cl) at the 2,4-positions enhance antimicrobial activity compared to methoxy or alkyl groups. Systematic SAR studies, paired with in vitro assays (e.g., MIC tests for antimicrobial activity), help clarify these trends .
Q. How do computational tools like PASS online aid in prioritizing derivatives for synthesis?
PASS online predicts biological activities (e.g., antimicrobial, anticancer) based on structural fragments. For 5-(2,4-dichlorophenyl) derivatives, high Pa (probability of activity) scores for "antifungal" or "CYP450 inhibition" guide synthesis priorities. This reduces experimental workload by filtering low-potential candidates .
Q. What are the challenges in scaling up synthesis while maintaining yield and purity?
Key issues include optimizing solvent systems (e.g., replacing DMF with greener alternatives) and minimizing side reactions during alkylation. Multi-step syntheses require strict temperature control (e.g., reflux at 70–80°C) and catalytic conditions (e.g., Bleaching Earth Clay in PEG-400) to improve efficiency .
Methodological Considerations
Q. How to design SAR studies for triazole-thiol derivatives?
- Variation of substituents : Compare 2,4-dichloro with 3-fluorophenyl or pyridyl groups.
- Bioassay integration : Test analogs against standardized bacterial/fungal strains (e.g., S. aureus, C. albicans).
- Computational validation : Use docking to correlate substituent effects with binding energy .
Q. What analytical methods address spectral data inconsistencies in triazole-thiol derivatives?
Q. How to mitigate toxicity risks during handling and experimentation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
